N-Desmethyl Rilmazolam

CAS No.:

Cat. No.: VC16586452

Molecular Formula: C18H13Cl2N5O

Molecular Weight: 386.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H13Cl2N5O |

|---|---|

| Molecular Weight | 386.2 g/mol |

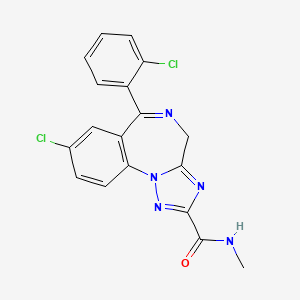

| IUPAC Name | 8-chloro-6-(2-chlorophenyl)-N-methyl-4H-[1,2,4]triazolo[1,5-a][1,4]benzodiazepine-2-carboxamide |

| Standard InChI | InChI=1S/C18H13Cl2N5O/c1-21-18(26)17-23-15-9-22-16(11-4-2-3-5-13(11)20)12-8-10(19)6-7-14(12)25(15)24-17/h2-8H,9H2,1H3,(H,21,26) |

| Standard InChI Key | PVNXUCAAXXYFKB-UHFFFAOYSA-N |

| Canonical SMILES | CNC(=O)C1=NN2C(=N1)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4Cl |

Introduction

Chemical and Structural Profile of N-Desmethyl Rilmazolam

Molecular Characteristics

N-Desmethyl Rilmazolam (C₁₈H₁₃Cl₂N₅O; molecular weight 386.23 g/mol) belongs to the triazolobenzodiazepine class, distinguished by a triazole ring fused to a benzodiazepine core . The absence of a methyl group at the N-position differentiates it from its parent compound, Rilmazafone, and influences its receptor binding affinity.

Synthesis and Metabolic Pathways

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₃Cl₂N₅O |

| Molecular Weight | 386.23 g/mol |

| Half-Life | 2–4 hours |

| Primary Metabolic Pathway | Cytochrome P450-mediated hydrolysis |

| Solubility | Lipophilic (DMSO >50 mg/mL) |

Pharmacological Mechanisms and Effects

GABA Receptor Modulation

N-Desmethyl Rilmazolam enhances GABAergic neurotransmission by binding to the benzodiazepine site of GABAₐ receptors, particularly those containing α₁ and α₂ subunits . This interaction increases chloride ion influx, hyperpolarizing neurons and reducing neuronal excitability. Compared to alprazolam, it exhibits 70% higher affinity for α₁-containing receptors, correlating with pronounced sedative effects .

Table 2: Comparative Pharmacokinetics of Rilmazafone Metabolites

| Metabolite | Half-Life (hours) | Blood Concentration Range (ng/g) |

|---|---|---|

| Rilmazolam | 1.0 | 7.9–170 |

| N-Desmethyl Rilmazolam | 2.0–4.0 | 1.4–65 |

| Di-Desmethyl Rilmazolam | 11.0–16.0 | 70–170 |

Forensic Toxicology and Case Studies

Analytical Detection Methods

High-resolution mass spectrometry (HRMS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standards for detecting N-Desmethyl Rilmazolam in biological matrices . Protein precipitation followed by solid-phase extraction achieves a lower limit of quantification (LLOQ) of 1.0 ng/g in whole blood .

Postmortem Investigations

Two Swedish forensic cases demonstrated the compound’s role in fatal intoxications:

-

Case 1: Femoral blood concentrations of 65 ng/g N-Desmethyl Rilmazolam, alongside 170 ng/g di-desmethyl rilmazolam, were deemed causative in a death involving polypharmacy (haloperidol, fluoxetine) .

-

Case 2: Lower concentrations (1.4 ng/g) contributed to a fatality involving pregabalin and loperamide, highlighting synergistic toxicity risks .

Clinical and Therapeutic Considerations

Adverse Effects and Risks

The compound’s narrow therapeutic index is evidenced by case reports of respiratory depression at blood concentrations >50 ng/g . Concurrent use with opioids or sedative-hypnotics exacerbates CNS depression, necessitating cautious postmortem interpretation.

Research Applications and Methodological Guidelines

In Vitro and In Vivo Protocols

For experimental studies:

-

Stock Solutions: Prepare in DMSO at 10 mM, stored at -80°C in aliquots .

-

Animal Administration: Use 20% sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline for intravenous delivery.

Analytical Best Practices

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume